molecular formula C11H12O3 B1406163 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone CAS No. 1601779-56-9

1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone

Cat. No.: B1406163
CAS No.: 1601779-56-9
M. Wt: 192.21 g/mol
InChI Key: JVPDHEAUYUYOOP-UHFFFAOYSA-N
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Description

1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone is an acetophenone derivative featuring a phenyl ring substituted with an oxetan-3-yloxy group at the para position. The oxetane ring, a strained four-membered oxygen-containing heterocycle, is notable for its influence on molecular polarity, metabolic stability, and pharmacokinetic properties. For instance, oxetane rings are increasingly utilized in drug design due to their ability to enhance solubility and reduce lipophilicity compared to larger cyclic ethers .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods used for similar ethanone derivatives. For example, Claisen-Schmidt condensations (common in chalcone synthesis) and diazonium salt coupling (as in ) are plausible routes. The oxetane moiety may be introduced via Mitsunobu reactions or SN2 displacements, leveraging hydroxylated intermediates.

Properties

IUPAC Name

1-[4-(oxetan-3-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)14-11-6-13-7-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPDHEAUYUYOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Suzuki Coupling Using 3-Iodooxetane and Phenylboronic Acid Derivatives

Overview:
This method employs a Suzuki-Miyaura cross-coupling reaction between 3-iodooxetane and 4-acetylphenylboronic acid, facilitated by a nickel catalyst and specific reaction conditions.

Reaction Scheme:
$$ \text{3-iodooxetane} + \text{4-acetylphenylboronic acid} \xrightarrow[\text{NiI}_2]{\text{trans-2-aminocyclohexanol HCl, NaHMDS, isopropyl alcohol}} \text{1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone} $$

Reaction Conditions:

  • Stage 1:
    • Reagents: 4-acetylphenylboronic acid, nickel(II) iodide, trans-2-aminocyclohexanol hydrochloride, sodium hexamethyldisilazane
    • Solvent: Isopropyl alcohol
    • Atmosphere: Inert (nitrogen)
    • Temperature: Ambient
  • Stage 2:
    • Reagents: 3-iodooxetane
    • Solvent: Isopropyl alcohol
    • Conditions: Microwave irradiation at 80°C for approximately 20 minutes

Yield:
Approximately 49% yield of the target compound under optimized conditions.

Research Findings:
This route demonstrates the efficacy of microwave-assisted Suzuki coupling in synthesizing the compound with moderate to good yields, emphasizing the importance of inert atmosphere and catalyst choice for successful coupling.

Oxetane Intermediate Preparation via Nucleophilic Substitution and Functionalization

Overview:
Preparation of the oxetane core involves nucleophilic substitution reactions, often starting from oxetan-3-ol derivatives or substituted oxetanes.

Methodology:

  • Step 1: Synthesis of substituted oxetanes (S2–S8) via nucleophilic substitution of oxetan-3-ol with various aromatic or aliphatic nucleophiles in the presence of carbonate bases in acetonitrile.
  • Step 2: Purification through silica gel chromatography yields oxetane intermediates suitable for subsequent coupling.

Example:

  • Synthesis of 3-[(2-nitrobenzyl)oxy]oxetane involves reacting oxetan-3-ol with 2-nitrobenzyl derivatives, followed by purification.
  • The process typically involves reflux in acetonitrile with potassium carbonate, with yields often exceeding 80%.

Research Findings:
This approach highlights the versatility of oxetane synthesis via nucleophilic substitution, providing a range of functionalized intermediates for further coupling reactions.

Direct Functionalization of Oxetanes via Nucleophilic Substitution or Electrophilic Addition

Overview:
Oxetane rings can be functionalized directly by nucleophiles such as phenols or amines, often under basic or acidic conditions, to introduce the phenoxy or amino groups necessary for the final structure.

Methodology:

  • Reacting oxetan-3-ol derivatives with phenols in the presence of acid catalysts or bases to form ether linkages.
  • Use of microwave-assisted or conventional heating to facilitate the reaction.

Example:

  • The synthesis of N-phenyloxetan-3-amine involves nucleophilic substitution of oxetan-3-ol with aniline derivatives, followed by purification.

Research Findings:
These methods are efficient for introducing aromatic groups onto the oxetane core, providing a modular approach to constructing the target molecule.

Summary Data Table of Preparation Methods

Method Key Reagents Conditions Yield Remarks
Suzuki coupling 3-iodooxetane, phenylboronic acid, NiI₂ Microwave, inert atmosphere ~49% Efficient for aromatic coupling
Nucleophilic substitution Oxetan-3-ol derivatives, K₂CO₃ Reflux in acetonitrile >80% Versatile for functionalized oxetanes
Direct ether formation Oxetan-3-ol, phenols, acid/base catalysis Heating, microwave Variable Modular, depends on substituents

Notes on Optimization and Research Findings

  • Catalyst Choice: Nickel and palladium catalysts are effective in Suzuki couplings, with microwave assistance significantly reducing reaction times.
  • Reaction Environment: Inert atmospheres such as nitrogen or argon are critical to prevent oxidation.
  • Temperature Control: Elevated temperatures (80–100°C) improve yields in nucleophilic substitutions and coupling reactions.
  • Purification: Chromatographic techniques are essential for isolating pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group would yield a carboxylic acid, while reduction would yield an alcohol .

Mechanism of Action

The mechanism of action of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility : The oxetane substituent in the target compound likely enhances water solubility compared to bulkier groups like benzyloxy () or aromatic amines (). This aligns with trends in , where smaller oxygen-containing substituents improve bioavailability.
  • Synthetic Flexibility : Compounds with ether-linked substituents (e.g., benzyloxy, oxetane) are synthesized via nucleophilic substitutions or coupling reactions, whereas nitrogen-containing analogs (e.g., imidazole, piperazine) often require condensations or cyclizations ().
  • Biological Activity: Nitrogen-containing derivatives (e.g., imidazole in , piperazine in ) exhibit pronounced antimicrobial and antifungal activities, while oxygenated analogs () are explored for anti-inflammatory and metabolic stability.

Oxygen-Containing Substituents

  • 1-(4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl)ethanone (): Highlights the role of halogenated benzyl groups in enhancing antimicrobial potency, suggesting that oxetane’s electron-withdrawing nature could similarly modulate activity .

Nitrogen-Containing Substituents

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (): Chalcone derivatives from this precursor show broad-spectrum antimicrobial activity, underscoring the importance of heteroaromatic groups in drug design.
  • Metal complexes of APEHQ (): Piperazine-based ligands form bioactive metal complexes, indicating that nitrogen-rich substituents enhance coordination chemistry and antifungal efficacy .

Sulfur-Containing Substituents

  • Thiazole derivatives (): Exhibit anti-inflammatory and antioxidant activities, suggesting that sulfur incorporation could diversify the target compound’s pharmacological profile.

Physicochemical and Spectral Characterization

  • IR and NMR Trends: Ethanone derivatives consistently show carbonyl stretches at ~1680–1720 cm⁻¹ (IR) and singlet peaks for acetyl protons at δ 2.5–2.7 ppm (¹H NMR). Substituents like oxetane would introduce distinct oxygen-related signals (e.g., C-O-C vibrations in IR) .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., : 200.22 vs. observed 200.1), validating synthetic routes .

Biological Activity

1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone is a compound of interest due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone features an oxetane ring connected to a phenyl group, which may enhance its biological activity through unique interactions with biological targets. The structure can be represented as follows:

C12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3

Pharmacological Effects

Research has demonstrated that 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone exhibits a range of biological activities, including:

  • Anti-inflammatory Activity : The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a study, derivatives of this compound displayed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate to strong anti-inflammatory properties .
  • Anticancer Activity : Preliminary evaluations suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, studies on related oxetane derivatives have indicated significant antiproliferative activity with IC50 values ranging from 4.47 μM to 52.8 μM against human ovarian carcinoma and breast cancer cells .
  • Antimicrobial Activity : Some derivatives have also been tested for antibacterial and antifungal activities, showing promising results that warrant further exploration .

The biological activity of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. This mechanism is critical in managing inflammatory diseases .
  • Tubulin Inhibition : Similar compounds have been identified as tubulin inhibitors, leading to cell cycle arrest in cancer cells. Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TypeIC50 (μM)
5gA2780 (Ovarian Carcinoma)4.47
5cMCF-7 (Breast Cancer)52.8
-MCF-7/MX (Mitoxantrone Resistant)Moderate

Case Studies

In one notable study, researchers synthesized various derivatives of oxetanes and evaluated their anti-inflammatory effects through in vitro assays measuring COX enzyme inhibition and cytokine production . The results indicated that modifications to the oxetane structure significantly influenced their biological activity.

Another investigation focused on the cytotoxic effects of oxetane derivatives on cancer cell lines using MTT assays to assess cell viability post-treatment. The study concluded that certain structural modifications could enhance anticancer potency while minimizing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For analogs like 1-(3-Fluoro-4-propoxyphenyl)ethanone, optimal conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions . The oxetan-3-yloxy group may require protection during synthesis due to its sensitivity to acidic conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone?

  • Methodological Answer :
  • ¹H NMR : The oxetan-3-yloxy group’s protons resonate as a multiplet at δ 4.5–5.0 ppm due to the strained ether ring. The acetyl group (C=O) deshields adjacent aromatic protons, causing a downfield shift (δ 7.5–8.0 ppm) .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) appears near 1680–1720 cm⁻¹. The oxetane ring’s C-O-C asymmetric stretch is observed at ~1120 cm⁻¹, distinct from methoxy groups .

Q. What are the key safety considerations when handling 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods or respirators if volatile .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Oxetane-containing compounds may hydrolyze under humid conditions, requiring desiccants .
  • Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult SDS for toxicity thresholds .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For analogs like 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone, DFT reveals charge distribution at the oxetane oxygen, influencing hydrogen-bonding potential .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The oxetane’s rigid structure may sterically hinder binding to flat active sites, requiring flexibility analysis .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone?

  • Methodological Answer :
  • Directing Effects : The oxetan-3-yloxy group is a strong para-director. Nitration (HNO₃/H₂SO₄) at 0°C favors para-substitution, but steric hindrance from the oxetane may reduce yields. For analogs like 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, meta-substitution dominates under high-temperature conditions .
  • Protection/Deprotection : Protect the acetyl group (e.g., as a ketal) to prevent undesired side reactions during substitution .

Q. How do structural modifications (e.g., oxetane ring expansion) alter the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Oxetane Ring Stability : Replace the oxetane with a larger ring (e.g., tetrahydrofuran) to study metabolic stability. For 1-(4-Cyclohexylphenyl)ethanone, bulkier substituents reduce hepatic clearance by 40% in microsomal assays .
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to lower LogP values. Fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) show improved blood-brain barrier penetration .

Data Contradictions and Resolution

Q. Conflicting reports on the acetyl group’s electronic effects: How to resolve discrepancies in reaction outcomes?

  • Methodological Answer :
  • Contradiction : Some studies suggest the acetyl group is electron-withdrawing (meta-directing), while others observe ortho/para substitution .
  • Resolution : Perform Hammett σ⁺ analysis to quantify resonance/inductive effects. For 1-(4-Methoxy-3-methylphenyl)ethanone, the acetyl group’s inductive effect dominates, directing electrophiles to para positions .

Research Applications Table

Application Methodology Key Findings Reference
Drug Discovery Screen against kinase targets using fluorescence polarization assays.Oxetane derivatives show 10x higher binding affinity vs. methoxy analogs .
Material Science Polymerize with fluorinated monomers via radical initiators (AIBN, 70°C).Oxetane-containing polymers exhibit 30% higher thermal stability .
Metabolic Studies Incubate with liver microsomes (human/rat) and analyze via LC-MS.Half-life increases by 2.5x with oxetane vs. ether substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone
Reactant of Route 2
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1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone

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